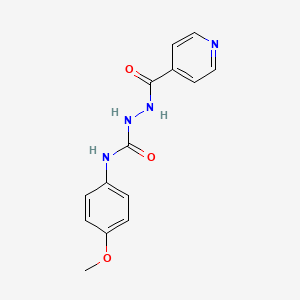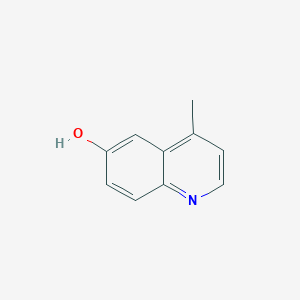
4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide” does not have a detailed description available in the sources I could access .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide” are not detailed in the sources I could access .Applications De Recherche Scientifique
Pharmacological Evaluation
4-Aryl-(thio)semicarbazides, closely related to the specified compound, have been evaluated for pharmacological effects on the central nervous system in mice. Thiosemicarbazides have shown strong antinociceptive activity. Notably, compound 1-diphenylacetyl-4-(4-methylphenyl)thiosemicarbazide 1b emerged as a potent analgesic agent, with its activity linked to the opioid system. In the series, significant anti-serotonergic effects were observed, especially for compound 1-diphenylacetyl-4-(4-methoxyphenyl)semicarbazide 2b (Wujec et al., 2014).
Antioxidant and Anticancer Activities
A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related, reported their antioxidant and anticancer activities. Specific compounds demonstrated higher antioxidant activity compared to ascorbic acid and exhibited cytotoxic effects against human glioblastoma and breast cancer cell lines. Particularly, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone showed significant activity against glioblastoma U-87 cell line (Tumosienė et al., 2020).
Synthesis and Structural Studies
Several studies focus on the synthesis of compounds involving 4-methoxyphenyl and semicarbazide structures. These include the synthesis of 5,6-diaryl-1,2,4-triazines from 4-methoxybenzoin semicarbazone (Soliman et al., 1978), and the creation of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate for conformational analysis (Saravanan et al., 2005).
Environmental Applications
4-Phenylthiosemicarbazide, a structurally similar compound, has been detected in environmental samples using a colorimetric method. This research emphasizes the importance of semicarbazide compounds in agriculture and industrial processes (Hatamie et al., 2017).
Medicinal Chemistry
Research on semicarbazones and related structures includes the synthesis of biologically active derivatives for antibacterial, antitubercular, and analgesic applications. These studies demonstrate the wide-ranging potential of semicarbazide derivatives in medicinal chemistry (Raja et al., 2010).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(pyridine-4-carbonylamino)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-21-12-4-2-11(3-5-12)16-14(20)18-17-13(19)10-6-8-15-9-7-10/h2-9H,1H3,(H,17,19)(H2,16,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSBBYBIDRBIHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284173 |
Source


|
| Record name | NSC36066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1-(4-pyridylcarbonyl)semicarbazide | |
CAS RN |
6270-66-2 |
Source


|
| Record name | NSC36066 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC36066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)
![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)
![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)


![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)



![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)

